5-Amino-6,6-dimethylpiperidin-2-one

Medicinal chemistry Scaffold rigidification Conformational entropy

Flexible piperidinone building blocks introduce conformational ambiguity that undermines SAR consistency in drug discovery programs. 5-Amino-6,6-dimethylpiperidin-2-one eliminates this variability through its gem-dimethyl rigidified core: • Zero rotatable bonds enforce a single dominant conformer, minimizing entropic binding penalties versus unsubstituted piperidinones. • ≥95% purity across batches ensures reliable performance in parallel synthesis without intermediate purification. • TPSA 55.1 Ų, MW 142.2 Da, and XLogP3 -0.7 collectively satisfy multiple CNS drug-likeness criteria for BBB-penetrant programs. Supplied as a crystalline solid with consistent specification compliance.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 1803591-22-1
Cat. No. B1381440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6,6-dimethylpiperidin-2-one
CAS1803591-22-1
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCC1(C(CCC(=O)N1)N)C
InChIInChI=1S/C7H14N2O/c1-7(2)5(8)3-4-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10)
InChIKeyCBZJRZDJIJZFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6,6-dimethylpiperidin-2-one Overview


5-Amino-6,6-dimethylpiperidin-2-one (CAS 1803591-22-1) is a heterocyclic building block featuring a piperidin-2-one core with a primary amine at position 5 and geminal dimethyl substitution at position 6. Its molecular formula is C₇H₁₄N₂O, molecular weight 142.20 g/mol, and it exhibits a computed XLogP3 of -0.7, zero rotatable bonds, and a topological polar surface area of 55.1 Ų [1]. The compound is supplied as a crystalline solid (typical purity 95%+) and is employed as a versatile intermediate for the synthesis of N‑substituted derivatives and complex nitrogen-containing molecules in drug discovery programs .

Gem‑dimethyl rigidified scaffold Zero rotatable bonds provide a pre‑organized conformation for fragment‑based design.
Primary amine diversification handle Sterically shielded NH₂ enables selective amide coupling, reductive amination, and urea synthesis.
Consistent multi‑vendor purity Reliable purity specification supports parallel library synthesis without pre‑use purification.

Why 5-Amino-6,6-dimethylpiperidin-2-one Is Irreplaceable


The gem‑dimethyl substitution at C6 imposes a unique conformational restriction that precludes the conformational flexibility characteristic of unsubstituted or mono‑substituted piperidin-2-one analogs [1]. This rigidification reduces the entropic penalty upon binding and limits the number of accessible conformers, a feature that generic piperidinone scaffolds (e.g., 2‑piperidone, 5‑amino‑2‑piperidone) cannot replicate. Consequently, substituting a less‑constrained analog compromises the spatial orientation of the amine handle and the overall scaffold topology, directly affecting downstream synthetic diversification and target engagement. The quantitative physicochemical and structural differentiators that underpin this distinction are detailed in Section 3.

Conformational flexibility mismatch Unsubstituted or mono‑substituted piperidinones retain rotatable bonds; the entropic benefit of a rigid scaffold may not transfer.
Missing amine handle limits diversification 6,6‑Dimethylpiperidin‑2‑one lacks the exocyclic NH₂; synthetic routes relying on direct amine coupling would require re‑engineering.
Purity variability in alternative salts 5‑Amino‑piperidin‑2‑one hydrochloride is often supplied at lower purity; stoichiometry and impurity profiles may shift between batches.

5-Amino-6,6-dimethylpiperidin-2-one vs. Closest Analogs: Quantitative Evidence


Zero Rotatable Bonds: Conformational Rigidity Advantage

The gem‑dimethyl motif eliminates the rotatable bonds present in the parent piperidin-2-one, yielding a scaffold with 0 rotatable bonds, compared to 1 rotatable bond for 5-amino-piperidin-2-one and 1 for 6,6-dimethylpiperidin-2-one (which lacks the amino handle) [1][2]. In contrast, simple 2-piperidone exhibits 1 rotatable bond due to side‑chain flexibility. The zero-rotatable-bond architecture enforces a single, low‑energy conformation, providing a pre‑organized template for fragment‑based drug design that reduces the entropic penalty upon target binding [3].

Rotatable bonds
Class-level
Target: 0 rotatable bonds Comparators: 1 rotatable bond (5‑amino‑, 6,6‑dimethyl‑, and parent piperidinones)
Supports scaffold pre‑organization context
Computed property; class‑level inference
Medicinal chemistry Scaffold rigidification Conformational entropy

Dual Hydrogen-Bond Donors for Enhanced Solubility

5-Amino-6,6-dimethylpiperidin-2-one possesses 2 hydrogen‑bond donors (the amine NH₂ and the lactam NH) and 2 acceptors (the lactam carbonyl and amine nitrogen) [1]. This donor count is higher than that of 6,6-dimethylpiperidin-2-one (1 donor) and matches that of 5-amino-piperidin-2-one, yet the target compound combines this profile with a sterically hindered environment that modulates hydrogen‑bond accessibility [2]. The balanced donor‑acceptor ratio, together with a computed XLogP3 of −0.7, predicts superior aqueous solubility and more favorable drug‑likeness compliance relative to more lipophilic, unfunctionalized piperidinone cores [3].

H‑bond donors & logP
Class-level
Target: 2 HBD, XLogP3 −0.7 6,6‑Dimethyl analog: 1 HBD, XLogP3 +0.3
Supports solubility descriptor review
Computed values; no experimental solubility data
Drug likeness Solubility Hydrogen bonding

TPSA in Optimal CNS Penetration Window

The TPSA of 5-amino-6,6-dimethylpiperidin-2-one is 55.1 Ų [1]. This value lies well within the established CNS‑preferred range of 40–90 Ų and below the 60 Ų threshold frequently cited for passive blood‑brain barrier penetration [2]. In comparison, 5-amino-piperidin-2-one exhibits a TPSA of 55.1 Ų (identical) while 6,6-dimethylpiperidin-2-one has a TPSA of only 29.1 Ų, which may limit its solubility‑driven CNS exposure. The target compound therefore combines a CNS‑favorable TPSA with a low molecular weight (142.2 Da) and low rotatable bond count, achieving an ideal profile for CNS drug discovery that is not simultaneously satisfied by either comparator alone [3].

TPSA (Ų)
Reported
Target: 55.1 Ų (within CNS 40–90 Ų window) 6,6‑Dimethyl analog: 29.1 Ų
Reported CNS‑physicochemical window
CNS range from literature; class‑level inference
CNS drug discovery Blood-brain barrier Physicochemical property

Gem-Dimethyl Effect for Metabolic Stability

The 6,6‑dimethyl substitution sterically shields the piperidinone ring nitrogen and the adjacent C5 position, retarding oxidative metabolism and N‑dealkylation pathways that commonly degrade unsubstituted piperidine and piperidinone scaffolds [1]. While direct metabolic stability data for the target compound are not publicly available, the gem‑dimethyl effect is a well‑validated strategy in medicinal chemistry: for example, introduction of a gem‑dimethyl group in the piperidine series has been shown to reduce intrinsic clearance in human liver microsomes by up to 10‑fold relative to the unmethylated parent [2]. The target compound’s rigid structure (zero rotatable bonds) further reduces the conformational dynamics required for metabolic enzyme recognition, a dual advantage not offered by 5‑amino-piperidin-2-one or 6-methyl-piperidin-2-one analogs [3].

Metabolic shielding
Class-level
Gem‑dimethyl may sterically reduce N‑dealkylation; literature precedent shows up to 10‑fold lower clearance in related piperidines.
Supports metabolic stability screening
Predicted; no direct data for this compound
Metabolic stability Steric shielding Lead optimization

Consistent High Purity Across Vendors

Commercial lots of 5-amino-6,6-dimethylpiperidin-2-one are consistently certified at ≥95% purity by multiple independent suppliers, ensuring reproducible synthetic outcomes in multi‑step reactions . In contrast, the less‑common 5-amino-piperidin-2-one hydrochloride is frequently offered at 90% purity or requires custom synthesis, introducing variability in reaction stoichiometry and impurity profiles. The reliable purity specification of the target compound reduces the need for pre‑use purification and supports consistent building‑block performance in parallel synthesis and library production.

Purity specification
Data to verify
≥95% across multiple vendors vs. 90% for alternative salt forms.
Supports reproducible synthesis
Vendor‑supplied data; independent verification advised
Quality control Chemical procurement Reproducibility

Primary Amine Handle for Chemical Diversification

The primary amine at position 5 is a reactive handle that enables direct amide bond formation, reductive amination, or urea synthesis without requiring pre‑functionalization of the piperidinone ring . By comparison, 6,6-dimethylpiperidin-2-one lacks any exocyclic amino group, limiting its diversification to N‑alkylation or enolate chemistry exclusively. Simultaneously, the target compound’s amine is sterically shielded by the adjacent gem‑dimethyl group, providing a differentiated reactivity profile relative to unhindered 5‑amino-piperidin-2-one, where over‑acylation can occur. This controlled reactivity is critical for selective, high‑yielding library synthesis.

Amine handle
Class-level
Free primary amine at C5, sterically shielded by gem‑dimethyl; absent in 6,6‑dimethyl analog.
Supports diversification workflows
Synthetic utility; class‑level inference
Synthetic handle Amide coupling Diversification

Procurement Scenarios for 5-Amino-6,6-dimethylpiperidin-2-one


Pre-Organized Scaffold for Fragment-Based Discovery

When a medicinal chemistry program prioritizes rigid scaffolds to minimize entropic binding penalties, the zero‑rotatable‑bond architecture of 5‑amino-6,6-dimethylpiperidin-2-one is distinctly advantageous [1]. Fragment libraries built with this scaffold exhibit a reduced conformational space, which can lead to higher hit rates and more efficient optimization trajectories compared to libraries constructed with flexible piperidinone analogs.

CNS-Optimized Building Block for Neuroscience

For neuroscience projects in which passive BBB penetration is essential, the TPSA of 55.1 Ų, low molecular weight (142.2 Da), and hydrophilic XLogP3 (−0.7) position this compound as an optimal starting material [1]. Its profile satisfies multiple CNS drug‑likeness criteria simultaneously, unlike the more lipophilic and less soluble 6,6‑dimethylpiperidin-2-one comparator.

High-Purity for Parallel Library Synthesis

In automated high‑throughput synthesis workflows, the reliable ≥95% purity specification across multiple vendors minimizes the need for purification between synthetic steps, directly increasing throughput and reducing cost per compound [1]. The lower purity (≈90%) often encountered with 5‑amino-piperidin-2-one salts introduces unacceptable variability that can compromise library integrity.

Built-In Metabolic Stability for Lead Optimization

When in vitro metabolic studies of a lead series indicate rapid N‑dealkylation, the gem‑dimethyl group of 5‑amino-6,6-dimethylpiperidin-2-one offers a pre‑installed steric shield that can be carried forward without additional synthetic steps [1]. This allows medicinal chemists to address a key ADME liability directly at the building‑block stage, accelerating the design‑make‑test cycle.

Application
Selection Property
Validation Focus
Fragment‑based scaffold design
Zero‑rotatable‑bond architecture
Conformational pre‑organization and binding entropy review
CNS‑physicochemical profiling
TPSA, low MW, hydrophilic logP
CNS drug‑likeness criteria verification
Parallel library synthesis
Multi‑vendor consistent purity
Reproducible stoichiometry and yield
Early metabolic stability optimization
Gem‑dimethyl steric shield
Predicted metabolic stability screening
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